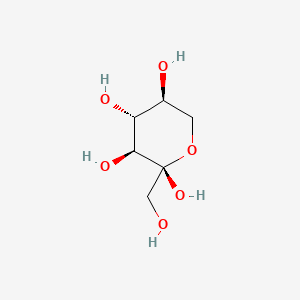

alpha-L-Sorbopyranose

Description

Contextualization within Ketose Monosaccharide Chemistry

Alpha-L-Sorbopyranose belongs to the class of carbohydrates known as ketoses, specifically a ketohexose, meaning it is a six-carbon sugar with a ketone group. byjus.comwikipedia.org In its cyclic form, which is predominant, it exists as a pyranose, a six-membered ring structure. ontosight.ai L-Sorbose, the parent sugar of alpha-L-Sorbopyranose, is found in nature and is a key intermediate in the commercial synthesis of ascorbic acid (Vitamin C). wikipedia.orgnih.govchemicalbook.com

In aqueous solutions, L-Sorbose, like other monosaccharides, exists in an equilibrium of different isomeric forms, including pyranose and furanose ring structures, as well as alpha and beta anomers. researchgate.nettandfonline.com The alpha-L-sorbopyranose form constitutes a significant portion of L-sorbose in solution. pnas.orgpnas.org Specifically, in an aqueous solution of 1-amino-1-deoxy-L-sorbose, a derivative of L-Sorbose, the anomeric equilibrium is dominated by the α-pyranose form, accounting for 89.3% of the mixture. tandfonline.com

Nomenclature and Stereochemical Assignment

The systematic IUPAC name for alpha-L-Sorbopyranose is (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol. nih.gov This name precisely describes the stereochemistry at each chiral center within the molecule. The "L" designation indicates the configuration at the chiral carbon furthest from the ketone group (C5 in the open-chain form). The "alpha" (α) designation specifies the orientation of the hydroxyl group at the anomeric carbon (C2), which is the carbon of the original ketone group. In the pyranose ring, the alpha anomer has the anomeric hydroxyl group in an axial position. iucr.org

The structure of alpha-L-Sorbopyranose has been confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. tandfonline.comvulcanchem.com NMR studies of L-sorbosamine hydrochloride, a derivative, show that the α-pyranose anomer adopts a ²C₅ chair conformation in the crystalline state. tandfonline.com

Significance as a Carbohydrate Derivative in Organic and Pharmaceutical Sciences

Alpha-L-Sorbopyranose and its parent compound, L-Sorbose, serve as important starting materials and intermediates in organic synthesis. ontosight.ai L-Sorbose is a readily available and inexpensive natural sugar, making it an attractive building block for creating more complex molecules. researchgate.net

In the pharmaceutical industry, derivatives of L-Sorbose are of particular interest. For instance, L-sorbosamine, a derivative of alpha-L-Sorbopyranose, is a precursor for glycoconjugates that have implications in research related to diabetes and cancer. vulcanchem.com The stable pyranose form of these derivatives makes them resistant to the Maillard reaction, which is beneficial for their long-term storage in diagnostic reagents. vulcanchem.com Furthermore, oligosaccharides derived from alpha-L-sorbopyranose have shown resistance to hydrolysis by certain enzymes, a property that is being explored for the development of low-calorie sweeteners. vulcanchem.com

Relationships with Other Hexoses (e.g., L-Sorbose, D-Fructose, D-Psicose)

Alpha-L-Sorbopyranose is intrinsically linked to several other hexoses through its isomeric relationships.

L-Sorbose: Alpha-L-Sorbopyranose is one of the cyclic forms of L-Sorbose. L-Sorbose itself is a ketose and exists in an equilibrium of different cyclic and anomeric forms in solution. wikipedia.orgresearchgate.net

D-Fructose: D-Fructose is a C-3 epimer of L-Sorbose, meaning they differ only in the stereochemical arrangement at the third carbon atom. algoreducation.comallen.inchemicalbook.com Like L-Sorbose, D-Fructose is a ketohexose and exists in various cyclic forms, including fructofuranose (a five-membered ring) and fructopyranose (a six-membered ring). algoreducation.comallen.inwikipedia.org

D-Psicose: D-Psicose, also known as D-allulose, is another C-3 epimer of D-fructose. scienceopen.comacs.orgresearchgate.net It is a rare sugar that has gained attention as a low-calorie sweetener. acs.orgresearchgate.net D-Psicose also exists in an equilibrium of pyranose and furanose forms in solution. chemicalbook.com The crystal structure of D-psicose has been confirmed to be β-D-pyranose. scienceopen.comresearchgate.net The biosynthesis of both L-sorbose and L-psicose can be achieved through aldolase-catalyzed reactions. nih.gov

The structural similarities and differences between these hexoses influence their chemical and biological properties. For example, the orientation of hydroxyl groups affects their sweetness and how they are metabolized. wikipedia.orgacs.org

Table of Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₆ nih.govchembk.com |

| Molar Mass | 180.16 g/mol nih.govchembk.com |

| Melting Point | 165 °C nih.govchembk.com |

| Density | 1.65 g/cm³ chembk.com |

| Solubility in Water | 360.0 mg/mL at 17 °C nih.gov |

Structure

3D Structure

Properties

CAS No. |

470-15-5 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m0/s1 |

InChI Key |

LKDRXBCSQODPBY-BGPJRJDNSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

melting_point |

165 °C |

physical_description |

Solid |

solubility |

360.0 mg/mL at 17 °C |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of Alpha L Sorbopyranose

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural analysis of monosaccharides, offering non-destructive methods to probe molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For alpha-L-Sorbopyranose, ¹H and ¹³C NMR spectra provide a detailed map of the carbon skeleton and the chemical environment of each proton.

In aqueous solution (D₂O), the proton (¹H) signals for alpha-L-Sorbopyranose typically appear in the range of 3.5 to 3.8 ppm nih.gov. The carbon (¹³C) spectrum shows distinct signals for each of the six carbon atoms. The anomeric carbon, C2, being a quaternary keto carbon involved in the hemiacetal linkage, is the most deshielded and appears significantly downfield. The primary alcohol carbons, C1 and C6, are found in the 60-70 ppm range, while the secondary alcohol carbons of the ring (C3, C4, C5) resonate between 70 and 80 ppm nih.gov.

Assignments can be confirmed using two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates proton signals with the carbon atoms they are directly attached to. The HSQC spectrum of alpha-L-Sorbopyranose shows correlations that allow for the unambiguous assignment of each protonated carbon nih.gov.

Table 1: ¹H and ¹³C NMR Chemical Shifts and Carbon Assignments for alpha-L-Sorbopyranose in D₂O

| Carbon Position | ¹³C Chemical Shift (δ) [ppm] | Attached ¹H Chemical Shift (δ) [ppm] | Reference |

|---|---|---|---|

| C1 | 64.38 | 3.63, 3.73 | nih.gov |

| C2 | ~98 (Unprotonated, estimated) | N/A | |

| C3 | 72.99 | 3.50 | nih.gov |

| C4 | 72.03 | 3.61 | nih.gov |

| C5 | 76.49 | 3.67 | nih.gov |

| C6 | 66.13 | 3.51 | nih.gov |

Note: The chemical shift for the unprotonated C2 carbon is not directly observed in the provided HSQC data and is estimated based on typical values for anomeric carbons of ketopyranoses.

The spectra of L-Sorbose are dominated by vibrations associated with its hydroxyl and C-H groups, as well as the pyranose ring structure researchgate.net.

O-H Stretching Region (3650–3100 cm⁻¹): This region features broad, strong absorption bands due to the extensive intermolecular and intramolecular hydrogen bonding present in the crystalline sugar researchgate.net.

C-H Stretching Region (3000–2800 cm⁻¹): Bands in this region are assigned to the symmetric and asymmetric stretching vibrations of the CH and CH₂ groups researchgate.net.

Fingerprint Region (1600–700 cm⁻¹): This complex region contains a wealth of structural information, including C-O stretching, O-H bending, and pyranose ring vibrations. Comparisons between experimental Raman spectra and theoretical calculations have identified characteristic bands for different isomers of L-Sorbose researchgate.net.

Table 2: Characteristic Vibrational Bands for L-Sorbose Isomers

| Raman Shift (cm⁻¹) | FTIR Absorption (cm⁻¹) | Tentative Assignment | Reference |

|---|---|---|---|

| 1080 | 1036 | C-O Stretch, Ring Vibrations | researchgate.net |

| 994 | 981 | Ring Vibrations, C-C Stretch | researchgate.net |

| 903 | 876 | Anomeric Region, Ring Vibrations | researchgate.net |

| 790 | 726 | Ring Breathing Modes | researchgate.net |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For alpha-L-Sorbopyranose (molecular weight 180.16 g/mol ), MS analysis reveals characteristic fragmentation nih.govnih.gov.

The fragmentation of monosaccharides in MS is often characterized by the consecutive loss of water (H₂O, 18 Da) and formaldehyde (CH₂O, 30 Da) from the parent ion nih.gov. Tandem MS (MS-MS) experiments on the protonated molecule [M+H]⁺ or other adducts can isolate specific ions and fragment them further to provide more detailed structural information.

Table 3: Major Fragment Ions of L-Sorbose Observed in Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Ionization Mode | Potential Fragment Identity | Reference |

|---|---|---|---|

| 117.0 | Positive | [M+H - H₂O - CH₂O - CH₂O]⁺ | nih.gov |

| 103.0 | Positive | C₅H₇O₃⁺ | nih.govnih.gov |

| 93.0 | Positive | [M+H - 3H₂O - CH₂O]⁺ | nih.gov |

| 85.0 | Positive | C₄H₅O₂⁺ | nih.gov |

| 73.0 | Positive | C₃H₅O₂⁺ | nih.gov |

X-ray Crystallography and Neutron Diffraction Studies

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in its solid, crystalline state, including bond lengths, bond angles, and stereochemistry. A study of crystalline alpha-D,L-Sorbose (a racemic mixture of the D and L enantiomers) has detailed the precise atomic arrangement for the alpha-pyranose form nih.gov. Due to the enantiomeric relationship, the geometric parameters for the alpha-L-Sorbopyranose molecule within this crystal are identical to its D-counterpart.

The crystal structure confirms the pyranose ring and the specific orientation of all substituent groups. Such studies are the gold standard for absolute configuration assignment.

Table 4: Crystallographic Data for alpha-D,L-Sorbose

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 2₁/a 1 | nih.gov |

| Unit Cell Dimension a | 12.8152 Å | nih.gov |

| Unit Cell Dimension b | 6.2949 Å | nih.gov |

| Unit Cell Dimension c | 18.9482 Å | nih.gov |

| Unit Cell Angle α | 90.00° | nih.gov |

| Unit Cell Angle β | 108.3472° | nih.gov |

| Unit Cell Angle γ | 90.00° | nih.gov |

Stereochemical Investigations at Anomeric and Other Chiral Centers

The stereochemistry of alpha-L-Sorbopyranose is defined by the spatial arrangement of the hydroxyl groups around its chiral centers. Its systematic IUPAC name, (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol, precisely describes this configuration nih.gov.

Anomeric Center (C2): In the alpha anomer, the hydroxyl group at the anomeric C2 carbon is in an axial position, on the opposite face of the ring from the C5 substituent.

Other Chiral Centers (C3, C4, C5): The configurations are S at C3, R at C4, and S at C5.

This specific stereochemical arrangement is unequivocally confirmed by single-crystal X-ray diffraction, which provides a direct visualization of the molecule's three-dimensional structure nih.gov. In solution, NMR spectroscopy supports these assignments through the analysis of nuclear Overhauser effects (NOEs), which indicate through-space proximity of protons, and scalar coupling constants (J-couplings), which provide information on the dihedral angles between protons on adjacent carbons, thereby defining their relative stereochemistry.

Conformational Dynamics and Mutarotation Mechanisms

When dissolved in an aqueous solution, crystalline alpha-L-Sorbopyranose undergoes mutarotation, a process where it equilibrates into a mixture of its different cyclic isomers (anomers) and a small amount of the open-chain form nist.govmasterorganicchemistry.com. This dynamic equilibrium involves the alpha- and beta-pyranose forms, as well as the less abundant alpha- and beta-furanose forms, all interconverting via the linear keto form researchgate.net.

Equilibrium between Pyranose, Furanose, and Open-Chain Tautomeric Forms

In solution, L-Sorbose, like other sugars, exists in a dynamic equilibrium between different isomeric forms. This phenomenon, known as ring-chain tautomerism, involves the interconversion between cyclic hemiacetal structures and the open-chain keto form. masterorganicchemistry.comscribd.com The dominant form of L-Sorbose is the six-membered ring structure known as a pyranose. researchgate.net This cyclic form arises from the intramolecular reaction between the ketone group at the C2 position and the hydroxyl group at the C6 position.

The equilibrium includes several isomers:

Pyranose forms (α and β): These are six-membered rings and are generally the most stable and dominant forms in solution. masterorganicchemistry.comresearchgate.net Alpha-L-Sorbopyranose is a key constituent of this equilibrium.

Furanose forms (α and β): These are five-membered rings, formed by the reaction of the C2 ketone with the C5 hydroxyl group. They are also present in the equilibrium mixture, though typically in smaller quantities than the pyranose forms. masterorganicchemistry.comnih.gov

Open-Chain form: This is a linear keto-form that acts as a crucial, albeit transient, intermediate in the interconversion between the cyclic anomers. researchgate.netbiochemden.com Its concentration at any given time is generally negligible. researchgate.netnih.gov

The interconversion between these forms is known as mutarotation, a process that leads to a stable equilibrium mixture with a characteristic optical rotation. biochemden.comnist.gov For L-Sorbose, this mutarotation is complex and results in a final mixture of its various tautomers. nist.gov The precise ratio of these tautomers at equilibrium is specific to the conditions, such as solvent and temperature.

Molecular Dynamics in Supercooled Liquid and Glassy States

The molecular dynamics of alpha-L-Sorbopyranose have been investigated in its supercooled liquid and glassy states, revealing complex behaviors linked to temperature and molecular mobility. When a liquid is cooled below its melting point without crystallizing, it enters a supercooled state, characterized by a dramatic increase in viscosity and a slowing down of molecular motions. arxiv.org This slowing culminates in the glass transition, where the liquid becomes an amorphous solid, or glass. aps.org

Studies on L-Sorbose using techniques like broadband dielectric spectroscopy (BDS) and Fourier-transform infrared (FTIR) spectroscopy have identified distinct dynamic regimes. A key feature observed is a "crossover" temperature (Tc), which marks a significant change in the molecular dynamics of the supercooled liquid. nih.gov This crossover is associated with a shift from liquid-like to more restricted, over-barrier relaxation processes. nih.gov

In the vicinity of the glass transition temperature (Tg), the dynamics are characterized by structural relaxation (α-relaxation), which is associated with the cooperative movement of molecules. nih.gov As the temperature increases, a secondary, less intense relaxation (β-relaxation) can also be observed, which eventually merges with the primary α-relaxation. nih.gov The molecular dynamics, including the freedom of rotation for functional groups and the movement of individual molecules, are strongly influenced by the network of hydrogen bonds within the material. nih.govresearchgate.net Changes in the strength of these H-bonds are directly linked to alterations in the kinetic parameters of processes like mutarotation. nih.govresearchgate.net

Proton Transfer Scenarios and Activation Barriers in Mutarotation

Mutarotation is the chemical process that facilitates the interconversion between anomers, such as the α → β isomerization of L-Sorbopyranose. researchgate.net This reaction proceeds through the open-chain form and fundamentally involves proton transfer steps. biochemden.com The mechanism of this proton transfer can be influenced by the surrounding environment. In anhydrous supercooled L-Sorbose, the process is likely intermolecular, where neighboring carbohydrate molecules or trace water molecules assist in the transfer of protons. aip.org

The energy required for this process, known as the activation barrier (EA), has been shown to be highly dependent on the physical state of the L-Sorbose. Experimental studies have revealed a significant change in the activation energy for mutarotation at the crossover temperature (Tc ≈ 365 K) in the supercooled liquid state. nih.gov

Below Tc: In the more viscous, lower-temperature supercooled region, the activation barrier is significantly lower. This is attributed to a more structured and robust hydrogen-bonding network that facilitates the proton transfer necessary for ring-opening and closing. nih.gov

Above Tc: In the higher-temperature supercooled liquid, hydrogen bonds are significantly weakened. nih.govresearchgate.net This increases the freedom of molecular movement but makes the concerted proton transfer required for mutarotation more difficult, leading to a much higher activation barrier. nih.govresearchgate.net

Glassy State: Below the glass transition temperature (Tg), the activation barrier for mutarotation increases even more dramatically, reflecting the severely restricted molecular mobility in the solid glass state. researchgate.net

The following table summarizes the reported activation barriers for L-Sorbose mutarotation under different conditions.

| Physical State | Temperature Range | Activation Barrier (EA) | Source(s) |

| Supercooled Liquid | Below Crossover Temperature (T < Tc) | 53–68 kJ/mol | nih.govaip.org |

| Supercooled Liquid | Above Crossover Temperature (T > Tc) | 177–192 kJ/mol | nih.gov |

| Glassy State | Below Glass Transition (T < Tg) | ~250 kJ/mol | researchgate.net |

Synthetic Methodologies and Derivatization Strategies for Alpha L Sorbopyranose

Chemical Synthesis Pathways

Chemical synthesis offers versatile routes to alpha-L-sorbopyranose and its derivatives, often employing readily available sugar precursors and leveraging stereoselective reactions to achieve the desired configuration.

Preparation from L-Sorbose and Related Sugar Precursors

The most direct precursor to alpha-L-sorbopyranose is L-sorbose. In solution, L-sorbose exists as an equilibrium mixture of its different isomeric forms, including the alpha- and beta-pyranose and furanose forms, with the alpha-L-sorbopyranose form being one of the components. The isolation of the pure alpha-L-sorbopyranose anomer can be achieved through crystallization from a solution of L-sorbose.

A primary industrial method for obtaining the L-sorbose precursor is the biotransformation of D-sorbitol. This process, while biological in nature, is the foundational step for the subsequent chemical manipulations of L-sorbose. The oxidation of D-sorbitol to L-sorbose is highly efficient and stereospecific.

Stereoselective Conversion from D-Xylose Derivatives

The stereoselective synthesis of alpha-L-sorbopyranose from D-xylose derivatives is not a commonly documented pathway in scientific literature. Such a conversion would necessitate a multi-step process involving chain extension of the five-carbon D-xylose to a six-carbon hexose (B10828440) skeleton, followed by stereochemical inversions at specific chiral centers to yield the L-sorbose configuration. Due to the complexity of these transformations, this route is not considered a standard or efficient method for the production of alpha-L-sorbopyranose.

Isomerization Reactions (e.g., Glucose to Sorbose)

The isomerization of more abundant monosaccharides, such as D-glucose, into L-sorbose represents an attractive and atom-economical synthetic strategy. This transformation can be catalyzed by Lewis acidic zeolites, which facilitate the interconversion of aldoses to ketoses. Specifically, titanium-containing zeolites, such as Ti-Beta, have been shown to catalyze the isomerization of D-glucose to L-sorbose. acs.orgresearchgate.net

The mechanism of this isomerization is believed to proceed through an intramolecular hydride shift. acs.orgresearchgate.net In the case of the conversion of D-glucose to L-sorbose, a C5-C1 hydride shift is proposed. acs.org The confinement of the active sites within the zeolite pores plays a crucial role in the selectivity of the reaction, with tighter confinement favoring the formation of L-sorbose over other isomers like D-fructose. nih.gov The reaction can be carried out in aqueous or alcoholic solvents, with the choice of solvent influencing the product distribution. acs.org For instance, conducting the isomerization in methanol (B129727) has been found to favor the production of L-sorbose. acs.org

| Catalyst | Substrate | Solvent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Titanium-Beta Zeolite (Ti-Beta) | D-Glucose | Water | 100 | Catalyzes the stereospecific isomerization of D-glucose to L-sorbose via an intramolecular C5-C1 hydride shift. D-fructose is the predominant product in water. | acs.org |

| Titanium-Beta Zeolite (Ti-Beta) | D-Glucose | Methanol | 100 | L-sorbose is the predominant product at initial times. | acs.org |

| Bifunctional Titanium-Boron-Beta Zeolite | D-Glucose | Ethanol | Not Specified | Achieved a high yield of L-sorbose due to the synergistic effect of Ti (isomerization) and B (promotes ketalization of sorbose, shifting the equilibrium). | researchgate.netresearchgate.net |

| Titanium-containing zeolites (e.g., Ti-MFI, Ti-CON) | D-Glucose | Water | 100 | Tighter pore confinement increases the selectivity towards L-sorbose over D-fructose. | nih.gov |

Synthesis of Sorbopyranose Dianhydrides

Derivatization of sorbopyranose can lead to the formation of dianhydrides, which are dimeric structures with applications in polymer chemistry and as chiral building blocks. The treatment of a racemic mixture of DL-sorbose with anhydrous hydrogen fluoride (B91410) has been shown to produce α-D-sorbopyranose α-L-sorbopyranose 1,2':2,1'-dianhydride in high yield. nih.gov This reaction is influenced by steric and electronic factors, and the use of a racemic starting material simplifies the product mixture compared to using a pure enantiomer. nih.gov Similarly, reacting a mixture of D-fructose and D-sorbose under the same conditions yields β-D-fructopyranose α-D-sorbopyranose 1,2':2,1'-dianhydride. nih.gov

Enzymatic Synthesis and Biotransformations

Enzymatic methods and microbial fermentations are widely employed for the synthesis of L-sorbose, the direct precursor of alpha-L-sorbopyranose, due to their high specificity and efficiency under mild reaction conditions.

Microbial Production Routes (e.g., from D-Sorbitol)

The industrial production of L-sorbose is predominantly achieved through the microbial oxidation of D-sorbitol. nih.gov This biotransformation is carried out by various species of acetic acid bacteria, with Gluconobacter oxydans being the most commonly used microorganism. nih.govnih.govsbmu.ac.ir These bacteria possess a membrane-bound D-sorbitol dehydrogenase that catalyzes the regio- and stereoselective oxidation of D-sorbitol at the C-5 position to yield L-sorbose. nih.gov

| Microorganism | Substrate | Key Process Features | Productivity/Yield | Reference |

|---|---|---|---|---|

| Gluconobacter oxydans (mutant strain) | D-Sorbitol | Optimized inoculum build-up, culture medium, and process parameters. | 200 g/L of L-sorbose from 200 g/L of D-sorbitol in 28 hours. | nih.gov |

| Gluconobacter oxydans WSH-003 (genetically engineered) | D-Sorbitol | Overexpression of sorbitol dehydrogenase (sldhAB gene). | 36.3% enhancement in titer and 25.0% in productivity in a 1-L fermenter. | nih.gov |

| Immobilized Gluconobacter oxydans-sldhAB6 | D-Sorbitol | Semi-continuous fed-batch fermentation with immobilized cells. | 33.7% improvement in L-sorbose titer after 20 days. | nih.gov |

| Gluconobacter oxydans | D-Sorbitol | Fed-batch cultivation with optimized conditions (pH 5.0). | Final concentration of 410 g/L of sorbose after 36 hours. | researchgate.net |

| Gluconobacter oxydans | D-Sorbitol | Submerged fermentation with optimized D-sorbitol, yeast extract, and inoculum ratio. | Maximum L-sorbose concentration of 42.26 g/L. | sbmu.ac.irresearchgate.net |

Enzyme-Catalyzed Glycosylation and Regioselective Transformations

Enzymatic methods offer a powerful and highly selective approach to the synthesis and modification of carbohydrates like alpha-L-Sorbopyranose. These biocatalytic transformations are prized for their ability to proceed under mild reaction conditions and with high regioselectivity and stereoselectivity, often obviating the need for complex protecting group strategies.

One notable example is the synthesis of novel oligosaccharides using L-sorbose as an acceptor molecule. Kojibiose (B1673742) phosphorylase (KPase) from Thermoanaerobacter brockii has been successfully employed to synthesize glucosyl-L-sorbose. nih.gov In this reaction, β-D-glucose-1-phosphate (β-G1P) serves as the glucosyl donor. The resulting novel disaccharide was identified as alpha-D-glucopyranosyl-(1-->5)-alpha-L-sorbopyranose. nih.gov This enzymatic approach demonstrates the potential for creating new carbohydrate structures with L-sorbose as a key building block.

The transglycosylation capabilities of various glycoside hydrolases (GHs) are also being explored to create diverse glycosidic linkages. While many enzymes inherently favor hydrolysis, protein engineering techniques are being developed to enhance their synthetic capabilities. By making specific mutations to the enzyme's amino acid sequence, the balance can be shifted from hydrolysis towards transglycosylation. This strategy has been successfully applied to glycoside hydrolases from various families, suggesting its potential applicability for creating novel alpha-L-Sorbopyranose derivatives. marquette.eduresearchgate.net

Regioselective transformations are also achievable through enzymatic processes. For instance, dehydrogenases play a crucial role in the industrial production of L-sorbose from D-sorbitol, a key step in Vitamin C synthesis. ebi.ac.ukresearchgate.net Membrane-bound D-sorbitol dehydrogenases from organisms like Gluconobacter oxydans catalyze the specific oxidation of D-sorbitol at the C-5 position to yield L-sorbose. nih.gov This high regioselectivity is a hallmark of enzymatic catalysis.

| Enzyme | Donor Substrate | Acceptor | Product | Reference |

| Kojibiose phosphorylase | β-D-glucose-1-phosphate | L-Sorbose | alpha-D-glucopyranosyl-(1-->5)-alpha-L-sorbopyranose | nih.gov |

| D-sorbitol dehydrogenase | D-Sorbitol | N/A (Oxidation) | L-Sorbose | ebi.ac.ukresearchgate.net |

Protecting Group Chemistry and Selective Functionalization

The selective modification of the multiple hydroxyl groups in alpha-L-Sorbopyranose is a fundamental challenge in its chemical manipulation. Protecting group chemistry provides the tools to temporarily block certain hydroxyl groups, allowing for chemical transformations to be directed to specific positions on the sugar ring.

Acetal formation is a common and effective strategy for protecting diol functionalities in carbohydrates. nih.gov For L-sorbose, isopropylidene ketals are particularly important derivatives, serving as key intermediates in the synthesis of other modified sugars. researchgate.net The reaction of L-sorbose with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst can lead to the formation of mono- and di-O-isopropylidene derivatives. researchgate.netmdpi.com

The formation of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose is a notable example. While this is often a minor product, the use of catalysts like tin(II) chloride can significantly increase its yield to over 80%. mdpi.com The kinetic and thermodynamic aspects of this acetonization reaction have been studied, revealing complex equilibria between different furanose and pyranose forms. researchgate.netnih.gov

These isopropylidene derivatives are valuable because the protecting groups can be selectively removed. For instance, the 4,6-O-isopropylidene group can be selectively cleaved under milder acidic conditions (e.g., 60% acetic acid or dilute aqueous sulfuric acid) to yield 1,2-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose, exposing the hydroxyl groups at the 4 and 6 positions for further functionalization. mdpi.com

| Derivative | Reagents | Catalyst | Key Features | Reference |

| 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose | Acetone / 2,2-dimethoxypropane | Tin(II) chloride | Kinetic product, high yield with specific catalyst | mdpi.com |

| 1,2-O-isopropylidene-α-L-sorbopyranose | L-Sorbose, Acetone | Acid | Important synthetic intermediate | researchgate.netnih.gov |

Acylation and benzoylation are fundamental methods for protecting hydroxyl groups and for introducing functional handles for further reactions. Achieving regioselectivity in these reactions is crucial. While peracylation is straightforward, selective protection of one or two hydroxyl groups requires specific conditions or catalysts.

Under kinetically controlled conditions at low temperatures, it is possible to obtain a tribenzoyl derivative of L-sorbopyranose, leaving the hydroxyl group at the C-4 position unprotected. This provides a valuable intermediate for modifications at this specific site.

Catalytic methods have been developed to improve the efficiency and selectivity of these reactions. Iron(III) chloride (FeCl3) has been shown to be an effective catalyst for the regio/site-selective benzoylation of carbohydrates, including substrates with cis-vicinal diols. Similarly, organobase-catalyzed methods, using reagents like 1-benzoylimidazole and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been developed for the highly regioselective benzoylation of primary hydroxyl groups under mild, metal-free conditions.

| Reaction | Reagents | Conditions/Catalyst | Selectivity | Reference |

| Tribenzoylation | Benzoyl chloride | Low temperature | C-4 hydroxyl remains free | |

| Selective Benzoylation | Benzoyl chloride | FeCl3 / acetylacetone | cis-vicinal diols | |

| Selective Benzoylation | 1-Benzoylimidazole | DBU | Primary hydroxyl groups |

The introduction of azido (B1232118) (N₃) and halogen groups opens up a wide range of synthetic possibilities. The azido group can be readily reduced to an amine, providing a pathway to amino sugars, or can participate in cycloaddition reactions. Halogenated sugars are important intermediates for the synthesis of deoxy sugars and other derivatives.

The synthesis of azido-sorbopyranose derivatives has been achieved through nucleophilic displacement of a suitable leaving group, such as a mesylate. For example, 5-azido-3-O-benzoyl-4-O-benzyl-5-deoxy-1,2-O-isopropylidene-alpha-L-sorbopyranose can be synthesized from the corresponding 5-O-mesyl derivative by reaction with sodium azide (B81097) in DMF. The Mitsunobu reaction provides an alternative one-step method for this transformation.

Selective halogenation of L-sorbose derivatives has also been reported. Deoxyhalogenosugars are valuable synthetic intermediates. The specific conditions and reagents used will determine the position and stereochemistry of the introduced halogen.

| Functional Group | Precursor | Reagents | Product Example | Reference |

| Azido | 5-O-mesyl derivative | Sodium azide | 5-azido-5-deoxy-alpha-L-sorbopyranose derivative | |

| Halogen | L-Sorbose derivative | Halogenating agent | Deoxyhalogenosugar |

C-Glycosylation and C-Glycosyl Amino Acid Synthesis

C-glycosides, where the anomeric carbon is linked to an aglycone via a C-C bond instead of an O-glycosidic bond, are of significant interest due to their increased stability towards enzymatic and chemical hydrolysis. L-sorbose can serve as a starting material for the stereocontrolled synthesis of C-glycoside derivatives. An efficient synthesis of iminoalditol derivatives, which are nojirimycin (B1679825) alpha-C-glycosides, has been achieved in 10 steps starting from 2,3;4,6-di-O-isopropylidene-alpha-L-sorbofuranose.

The synthesis of C-glycosyl amino acids, which are valuable building blocks for creating glycopeptide mimetics, has also been explored. These compounds integrate a carbohydrate moiety with an amino acid structure, offering potential as probes for studying carbohydrate-protein interactions and as therapeutic agents. General methods for their synthesis often involve the reaction of a C-glycopyranosyl aldehyde with an appropriate nitrogen-containing nucleophile. While specific examples starting directly from alpha-L-Sorbopyranose are not extensively detailed in the provided context, the established methodologies for C-glycosyl amino acid synthesis could be adapted to sorbose-derived intermediates.

Electrochemical Modifications and Anodic Oxidation Studies

Electrochemical methods offer an alternative approach to the oxidation of carbohydrates. While detailed studies focusing specifically on the direct anodic oxidation of alpha-L-Sorbopyranose are limited, related research provides insights into potential electrochemical transformations.

A notable application is the selective electrocatalytic oxidation of sorbitol to produce fructose (B13574) and sorbose. This process utilizes a platinum electrode promoted by p-block metal atoms. The promoter influences the stereochemical interaction of the polyol with the electrode surface, thereby directing the reactivity and selectivity of the oxidation. This demonstrates the potential of electrochemical systems to perform selective oxidations relevant to sorbose chemistry.

Furthermore, the term "electrochemistry" is mentioned in the context of studying the formation of dihexulose dianhydrides from reactions involving sorbose. This suggests that electrochemical analysis could be a tool for characterizing reaction products and intermediates in sorbose chemistry, even if not used as the primary synthetic method. While direct anodic oxidation protocols for alpha-L-Sorbopyranose are not well-documented, the principles of electrochemical oxidation of polyols and other organic molecules suggest a potential avenue for future research in modifying this carbohydrate.

Computational and Theoretical Investigations of Alpha L Sorbopyranose

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of alpha-L-Sorbopyranose at the electronic level. Both ab initio and Density Functional Theory (DFT) methods have been employed to investigate monosaccharides, providing a robust framework for analyzing their behavior.

Ab Initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a high level of accuracy. For instance, Ab initio self-consistent field (SCF) Linear Combination of Atomic Orbitals (LCAO) Molecular Orbital (MO) calculations at the STO-3G level have been performed on related pyranose structures to elucidate their electronic characteristics.

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for studying carbohydrate systems. The B3LYP functional combined with a 6-311++G** basis set, for example, is a common choice for optimizing the geometry and calculating the energetic properties of various conformations of monosaccharides. Such calculations are crucial for determining the most stable three-dimensional structure of alpha-L-Sorbopyranose and for obtaining a detailed picture of its electron density distribution. The Automated Topology Builder (ATB) utilizes DFT at the B3LYP/6-31G* level for geometry optimization of molecules like alpha-L-Sorbopyranose, providing a foundation for molecular dynamics simulations.

These quantum chemical methods allow for the precise calculation of various molecular properties, as illustrated in the table below.

| Property | Level of Theory | Calculated Value |

| Geometry Optimization | DFT (B3LYP/6-31G*) | Optimized Cartesian Coordinates |

| Electronic Energy | DFT (B3LYP/6-311++G) | Energy in Hartrees |

| Dipole Moment | DFT (B3LYP/6-311++G) | Moment in Debye |

| Vibrational Frequencies | DFT (B3LYP/6-311++G**) | Frequencies in cm⁻¹ |

Molecular Orbital and Electronic Structure Analysis

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study the electronic structure. NBO analysis provides a detailed picture of the bonding and lone-pair orbitals, as well as the delocalization of electron density through hyperconjugative interactions. For alpha-L-Sorbopyranose, NBO analysis can reveal the nature of the intramolecular hydrogen bonds that play a crucial role in determining its conformational preferences.

The following table presents representative data that would be obtained from a molecular orbital and electronic structure analysis of alpha-L-Sorbopyranose.

| Parameter | Description | Representative Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.0 to 2.0 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7.5 to 9.5 |

| Ionization Potential | Energy required to remove an electron | 6.5 to 7.5 |

| Electron Affinity | Energy released when an electron is added | -2.0 to -1.0 |

Conformational Energy Landscape and Thermodynamic Stability Studies

Due to the flexibility of the pyranose ring and the rotational freedom of the hydroxymethyl and hydroxyl groups, alpha-L-Sorbopyranose can exist in a variety of conformations. Computational studies are essential for mapping the conformational energy landscape and identifying the most thermodynamically stable forms.

The most common conformations for pyranose rings are the chair, boat, and skew (or twist-boat) forms. For most monosaccharides, the chair conformations are significantly more stable than the boat or skew conformations. In the case of alpha-L-Sorbopyranose, the relative stability of different chair conformations (e.g., ¹C₄ vs. ⁴C₁) and the orientation of the various substituents (axial vs. equatorial) are of primary interest.

Computational methods, such as DFT, are used to perform geometry optimization for each possible conformer. The relative energies of these conformers are then calculated to determine their thermodynamic stability. The Boltzmann population distribution at a given temperature can be predicted from these relative energies, providing insight into the conformational equilibrium.

The table below illustrates the kind of data generated in a conformational analysis study, showing the relative energies of different hypothetical conformers of alpha-L-Sorbopyranose.

| Conformer | Ring Conformation | Relative Energy (kcal/mol) |

| 1 | Chair (¹C₄) | 0.00 (most stable) |

| 2 | Chair (⁴C₁) | 4.5 - 6.0 |

| 3 | Skew-Boat | 6.0 - 8.0 |

| 4 | Boat | 7.0 - 9.0 |

Simulation of Reaction Mechanisms (e.g., Mutarotation, Isomerization)

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving alpha-L-Sorbopyranose, such as mutarotation and isomerization. Mutarotation is the process by which the alpha and beta anomers of a sugar interconvert in solution, leading to an equilibrium mixture.

The simulation of the mutarotation mechanism involves identifying the reaction pathway, which typically proceeds through an open-chain intermediate. Quantum chemical methods are used to calculate the structures and energies of the reactant (alpha-L-Sorbopyranose), the transition states, the open-chain intermediate, and the product (beta-L-Sorbopyranose).

These calculations allow for the determination of the activation energy barriers for the ring-opening and ring-closing steps of the reaction. This information is crucial for understanding the kinetics of mutarotation. Studies on L-sorbose have explored this phenomenon, revealing the energy profiles of the reaction.

The following table provides an example of the kind of data that can be obtained from simulations of the mutarotation of alpha-L-Sorbopyranose.

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

| Ring Opening (α → open-chain) | The pyranose ring opens to form the acyclic keto form. | 60 - 75 |

| Ring Closing (open-chain → β) | The open-chain form cyclizes to form the beta anomer. | 50 - 65 |

Molecular Modeling for Ligand-Receptor Interaction Prediction

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how alpha-L-Sorbopyranose might interact with biological receptors, such as enzymes. This is of significant interest in drug discovery and design, where monosaccharides and their derivatives are often investigated as potential inhibitors of enzymes like aldose reductase or alpha-glucosidase.

Molecular docking simulations place the ligand (alpha-L-Sorbopyranose) into the active site of a receptor protein. A scoring function is then used to estimate the binding affinity, which is often expressed as a docking score or binding energy. A more negative score typically indicates a more favorable interaction.

These simulations can also predict the specific binding mode of the ligand, highlighting the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand-receptor complex. This information can guide the design of more potent and selective inhibitors. While specific docking studies for alpha-L-Sorbopyranose are not extensively documented, the methodology is well-established for similar molecules.

The table below presents hypothetical results from a molecular docking study of alpha-L-Sorbopyranose with a target enzyme.

| Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| Aldose Reductase | -6.0 to -8.0 | Tyr48, His110, Trp111 | O1-H...Tyr48, O3-H...His110 |

| Alpha-Glucosidase | -5.5 to -7.5 | Asp215, Glu277, Asp352 | O2-H...Asp215, O4-H...Glu277 |

Role in Complex Biochemical Systems and Advanced Metabolic Research

Identification and Profiling in Biological Extracts (e.g., Plant Tissues, Amniotic Fluid)

Alpha-L-Sorbopyranose, as a stereoisomer of L-sorbose, is recognized as a natural plant metabolite. ebi.ac.ukebi.ac.uk Its identification in plant tissues is typically achieved through untargeted metabolomics, which provides a comprehensive profile of small molecules within a biological sample. researchgate.net Techniques such as mass spectrometry are employed to analyze extracts from various plant organs, where L-sorbose has been reported in species like Sparganium stoloniferum. nih.gov

In the context of human biological fluids, extensive metabolomic studies have been conducted on amniotic fluid to identify biomarkers for fetal development and pregnancy-related conditions. nih.govplos.org These analyses, utilizing platforms like proton nuclear magnetic resonance (¹H NMR) and liquid chromatography-mass spectrometry (LC-MS), have successfully identified a wide array of metabolites, including various carbohydrates, amino acids, and organic acids. plos.orgplos.orgfoliamedica.bg However, despite the comprehensive nature of these metabolic profiling studies, the specific identification of alpha-L-Sorbopyranose or L-sorbose in amniotic fluid has not been explicitly reported in the existing scientific literature.

Metabolic Fates and Transformations in Model Organisms (e.g., Saccharomyces cerevisiae)

L-Sorbose is a known metabolite in the baker's yeast Saccharomyces cerevisiae. ebi.ac.uknih.gov While this yeast cannot typically use L-sorbose as a sole carbon source for growth, it possesses enzymatic machinery capable of its transformation. mit.edu The metabolic fate of alpha-L-Sorbopyranose in S. cerevisiae is linked to the metabolism of related polyols and sugars.

Research on other yeasts, such as Candida albicans, has identified NADPH-dependent reductase enzymes that convert L-sorbose into D-sorbitol. researchgate.net Saccharomyces cerevisiae contains the gene SOR1, which encodes a sorbitol dehydrogenase responsible for the interconversion of sorbitol and fructose (B13574). researchgate.net This suggests a probable metabolic pathway where alpha-L-Sorbopyranose is first reduced to D-sorbitol. Subsequently, D-sorbitol can be oxidized to D-fructose by sorbitol dehydrogenase, thereby allowing the carbon skeleton to enter the central glycolytic pathway for energy production. researchgate.net This transformation represents a key entry point for L-sorbose into the primary carbohydrate metabolism of the organism.

General Interplay with Carbohydrate Metabolism

Alpha-L-Sorbopyranose, a ketohexose monosaccharide, is intricately linked with mainstream carbohydrate metabolism primarily through its conversion to D-fructose. ebi.ac.uk As detailed in the metabolic fate within yeast, the pathway via D-sorbitol provides a direct bridge to glycolysis, one of the most fundamental metabolic pathways.

Beyond cellular metabolism, the biotransformation involving L-sorbose is of significant industrial relevance. The bacterium Gluconobacter oxydans is widely used for the large-scale bioconversion of D-sorbitol into L-sorbose. nih.gov This specific oxidation is a critical step in the industrial synthesis of Vitamin C (L-ascorbic acid), showcasing the compound's role in applied carbohydrate biochemistry and biotechnology. nih.gov This process highlights how specific enzymatic reactions on sugar isomers like L-sorbose are harnessed for producing high-value compounds.

Ligand-Receptor Binding Studies (e.g., Insect Gustatory Receptors)

Advanced structural and functional studies have revealed a highly specific role for alpha-L-Sorbopyranose as a ligand for insect gustatory (taste) receptors. Specifically, research on the silkworm, Bombyx mori, has focused on the fructose receptor BmGr9, a ligand-gated ion channel. researchgate.netnih.gov

Cryo-electron microscopy and functional assays have demonstrated that while D-fructose is the sole activating ligand for BmGr9, other sugars, including alpha-L-Sorbopyranose, can also bind within the receptor's ligand-binding pocket. researchgate.netbiorxiv.org Structural analysis shows that alpha-L-Sorbopyranose fits within the binding site, establishing interactions with several amino acid residues. researchgate.net However, unlike D-fructose, the binding of alpha-L-Sorbopyranose does not induce the necessary conformational change to open the receptor's ion channel. biorxiv.orgbiorxiv.org This finding is crucial for understanding the molecular basis of chemical specificity in taste perception. It illustrates that receptor activation is a two-step process involving not just ligand binding but also the subsequent allosteric coupling that leads to a functional response. biorxiv.org

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Receptor Target | BmGr9, a fructose-specific gustatory receptor in Bombyx mori. | Demonstrates the role of sorbose isomers in probing the specificity of sugar receptors. | researchgate.net |

| Binding Outcome | Binds to the ligand-binding pocket of the receptor. | Confirms that the pocket can accommodate structurally similar hexoses. | biorxiv.org |

| Functional Outcome | Does not activate the receptor or open the associated ion channel. | Highlights that binding alone is insufficient for receptor activation, which requires a specific conformational change. | biorxiv.orgbiorxiv.org |

| Mechanism of Specificity | Receptor tuning is achieved through a combination of ligand-pocket fit and the ability to engage an allosteric pathway that regulates the ion pore. | Provides a model for fine-tuning in chemosensory perception, distinguishing between binding and activation. | biorxiv.org |

Methodological Aspects of Metabolomics Profiling Utilizing Alpha-L-Sorbopyranose as an Identified Metabolite

The accurate identification of alpha-L-Sorbopyranose in complex biological matrices is a key function of modern metabolomics platforms. researchgate.net The process involves a multi-step analytical workflow designed to separate, detect, and identify low-molecular-weight metabolites.

Sample Preparation : The initial step involves quenching the biological sample (e.g., plant tissue or microbial culture) with a cold solvent like methanol (B129727) to halt all enzymatic activity, preserving the metabolic snapshot. This is followed by extraction to isolate the metabolites. nih.gov

Chromatographic Separation : Due to its polar nature, alpha-L-Sorbopyranose is well-suited for separation by liquid chromatography (LC), particularly Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for polar compounds. nih.govmdpi.com Alternatively, Gas Chromatography (GC) can be used, but this requires a chemical derivatization step to make the sugar volatile. nih.gov

Detection and Identification : Mass Spectrometry (MS) is the primary detection method. researchgate.net High-resolution mass spectrometers can determine the compound's accurate mass and elemental formula (C₆H₁₂O₆). nih.gov Unambiguous identification is achieved by tandem mass spectrometry (MS/MS), which generates a specific fragmentation pattern. This experimental spectrum is then matched against a spectral library or the spectrum of a pure alpha-L-Sorbopyranose analytical standard. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary, powerful tool for structural elucidation without the need for chromatographic separation. nih.gov

| Parameter | Value / Method | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂O₆ | nih.gov |

| Monoisotopic Mass | 180.06339 Da | ebi.ac.uk |

| Primary Analytical Platforms | LC-MS, GC-MS, NMR | mdpi.comnih.gov |

| Collision Cross Section (CCS) | 144.2 Ų ([M+Na]⁺) | nih.gov |

| Identification Confidence | Confirmed by matching retention time and MS/MS fragmentation pattern to an authentic chemical standard. | nih.gov |

Advanced Analytical Techniques for Characterization and Quantification of Alpha L Sorbopyranose

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry stands as a powerful and versatile tool for the analysis of monosaccharides like alpha-L-Sorbopyranose. This combination allows for the separation of complex mixtures followed by highly sensitive and specific detection and identification based on mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies (e.g., Trimethylsilyl (B98337) (TMS) Group Introduction)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. mdpi.com However, carbohydrates such as alpha-L-Sorbopyranose are non-volatile due to their polar hydroxyl groups. nih.gov To make them amenable to GC analysis, a crucial derivatization step is required to convert these polar groups into more volatile and thermally stable counterparts. nih.govresearchgate.net

The most common derivatization strategy for sugars is silylation, which involves replacing the active hydrogens in the hydroxyl groups with a trimethylsilyl (TMS) group. nih.govresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often with a catalyst like pyridine (B92270) to facilitate the reaction, especially for sterically hindered groups. nih.govcaltech.edu This process generates stable, less polar, and more volatile derivatives of the parent molecule. nih.gov

The resulting TMS derivatives of alpha-L-Sorbopyranose can be separated by the gas chromatograph and subsequently fragmented and detected by the mass spectrometer. The fragmentation patterns of TMS derivatives are well-characterized, providing structural information that aids in the definitive identification of the compound. nih.gov For instance, the pentakis(trimethylsilyl) derivative of L-Sorbopyranose has a molecular formula of C21H52O6Si5. nist.gov It is important to note that the derivatization of hexoses can sometimes yield multiple products, such as different anomers or ring forms, which may appear as separate peaks in the chromatogram. nih.govresearchgate.net

Despite its robustness, the stability of TMS derivatives can be a concern, limiting their lifespan and necessitating controlled storage conditions (e.g., -20°C) and timely analysis to ensure robust quantification. caltech.edunih.govresearchgate.net

| Parameter | Description | Finding/Typical Value | Source(s) |

| Rationale | Why derivatization is needed for GC-MS analysis of alpha-L-Sorbopyranose. | To increase volatility and thermal stability of the polar monosaccharide. | nih.govresearchgate.net |

| Common Strategy | The primary chemical modification used. | Silylation, specifically the introduction of Trimethylsilyl (TMS) groups. | nih.govresearchgate.net |

| Silylating Reagents | Chemicals used to introduce TMS groups. | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA). | nih.govcaltech.edu |

| Catalyst | Substance used to speed up the derivatization reaction. | Pyridine is often added as a basic catalyst. | caltech.edu |

| Resulting Derivative | The specific derivative formed from L-Sorbopyranose. | L-Sorbopyranose, pentakis(trimethylsilyl) ether (C21H52O6Si5). | nist.gov |

| Analytical Challenge | A key consideration when working with TMS derivatives. | Derivatives can be unstable and sensitive to moisture, requiring careful handling and storage. | caltech.edunih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for analyzing non-volatile and polar compounds like alpha-L-Sorbopyranose directly in their native form, circumventing the need for derivatization. nih.gov This method is particularly useful for analyzing complex biological samples. researchgate.net

In this technique, the sample is first injected into a liquid chromatograph, where alpha-L-Sorbopyranose is separated from other components in the matrix. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable chromatographic mode for retaining and separating highly polar sugars. nih.gov Following separation, the eluent is directed into the mass spectrometer's ion source, where molecules are ionized, typically using electrospray ionization (ESI).

The resulting ions are then analyzed by the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to alpha-L-Sorbopyranose is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for quantification. Experimental data for alpha-L-Sorbopyranose shows it can be analyzed in positive ionization mode, yielding characteristic mass spectra. nih.gov

| Parameter | Value | Source(s) |

| MS Type | LC-MS | nih.gov |

| MS Level | MS2 | nih.gov |

| Instrument Type | Quattro_QQQ (Triple Quadrupole) | nih.gov |

| Ionization Mode | Positive | nih.gov |

| Top 5 Peaks (m/z) | 67.0, 98.67, 95.97, 98.48, 68.93 | nih.gov |

| Relative Intensities | 100, 94.76, 53.19, 41.56, 38.72 | nih.gov |

Dielectric Spectroscopy for Molecular Dynamics and Relaxation Studies

Dielectric Spectroscopy is a powerful technique for investigating the molecular dynamics and relaxation processes in materials by studying their response to an applied electric field over a range of frequencies. nih.gov For a molecular glass-forming liquid like supercooled alpha-L-Sorbopyranose, this method can provide detailed insights into conformational changes and rotational motions. nih.gov

The technique measures the dielectric permittivity and loss of a sample as a function of frequency. nih.gov The resulting dielectric loss spectra can reveal distinct relaxation processes. researchgate.net These processes are typically associated with different types of molecular motion, from the cooperative movement of entire molecules (structural or α-relaxation) to more localized, intramolecular motions (secondary relaxations). nih.gov

For flexible molecules like alpha-L-Sorbopyranose, secondary relaxations can be linked to specific intramolecular dynamics, such as the "buckling" or inversion of the pyranose ring. nih.gov By analyzing the temperature dependence of these relaxation peaks, key parameters like characteristic relaxation times and activation energies can be determined, providing a deeper understanding of the molecular mobility and the energy barriers associated with different conformational transitions. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) for Radical Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes species with unpaired electrons, such as free radicals. unibo.itbruker.com This makes it an invaluable tool for studying radical formation in molecules like alpha-L-Sorbopyranose, which can occur upon exposure to ionizing radiation.

When a sample containing radicals is placed in a strong magnetic field and irradiated with microwaves, the unpaired electrons absorb energy at specific frequencies, giving rise to an EPR spectrum. unibo.it The analysis of this spectrum can help identify the radical species and provide information about its electronic structure and environment. bruker.com

Research on crystalline L-sorbose (which exists as alpha-sorbopyranose in aqueous solution at room temperature) has shown that ionizing radiation produces stable and complex EPR signals. The molecular structure of the identified radiation-induced radicals was found to closely resemble that of the parent L-sorbose molecule, suggesting they are primary products of the radiation-chemical process.

Electron Nuclear Double Resonance (ENDOR) is an advanced technique often used in conjunction with EPR. It provides much higher resolution by probing the interactions between the unpaired electron and nearby magnetic nuclei. bruker.com An ENDOR-assisted study of X-irradiated α-L-sorbose single crystals has been used to perform a detailed analysis of the stable EPR spectrum, allowing for a more precise characterization of the radical structures formed.

| Technique | Principle | Application to alpha-L-Sorbopyranose | Key Findings | Source(s) |

| EPR | Detects transitions of unpaired electrons in a magnetic field. | Study of stable radicals produced by ionizing radiation in crystalline L-sorbose. | Complex EPR signals were observed. Differential spectra showed distinct patterns for heated vs. unheated samples. | unibo.it |

| ENDOR | Probes interactions between unpaired electrons and surrounding nuclei for higher resolution. | Assisted in the detailed analysis and simulation of the stable EPR spectrum in X-irradiated single crystals. | The molecular structure of the radiation-induced radicals resembles the parent molecule, indicating they are preliminary products. | bruker.com |

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used for the separation, identification, and quantification of components in a mixture. oup.com It is widely employed for the purification and purity assessment of non-volatile compounds like alpha-L-Sorbopyranose.

For the analysis of sugars, HPLC systems often utilize specific columns, such as those with cation-exchange resins (e.g., Aminex HPX-87H column). nih.gov The separation is typically achieved using an isocratic mobile phase, often consisting of dilute acid (e.g., 5 mM H2SO4) in water, at a controlled flow rate and temperature. nih.gov

Because sugars like sorbose lack a strong chromophore, detection is commonly performed using a Refractive Index (RI) detector, which measures changes in the refractive index of the eluent as the analyte passes through. researchgate.net Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used, which offers advantages like better sensitivity and compatibility with gradient elution. oup.comscispace.com

This technique is crucial in various applications, from monitoring the biotechnological production of L-sorbose from D-sorbitol to assessing the purity of the final product. nih.gov For instance, quality control specifications for L-sorbose often include a purity assay of ≥98.0% as determined by HPLC.

| Parameter | Example Condition 1 | Source |

| Column | Aminex HPX-87H (300 mm × 7.8 mm) | nih.gov |

| Mobile Phase | 5 mM H2SO4 | nih.gov |

| Flow Rate | 0.6 mL/min | nih.gov |

| Temperature | 35°C | nih.gov |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | oup.comresearchgate.net |

Emerging Research Directions and Potential Applications in Chemical Biology and Material Science

Alpha-L-Sorbopyranose as a Chiral Building Block in Complex Carbohydrate and Glycoconjugate Synthesis

The inherent chirality of alpha-L-Sorbopyranose makes it an attractive starting point for the stereoselective synthesis of other rare sugars and complex oligosaccharides. Researchers have successfully utilized L-sorbose in enzymatic synthesis to create novel carbohydrate structures.

A notable example is the synthesis of a novel disaccharide, α-D-glucopyranosyl-(1→5)-α-L-sorbopyranose. This was achieved using kojibiose (B1673742) phosphorylase from Thermoanaerobacter brockii, with β-D-glucose-1-phosphate acting as the glucosyl donor. The resulting disaccharide was isolated and its structure confirmed through enzymatic digestion, methylation analysis, and 13C-NMR studies. nih.gov This enzymatic approach highlights the potential of L-sorbose as a substrate for creating new oligosaccharides with unique linkages and properties that may not be readily accessible through traditional chemical synthesis. nih.gov

The ability to use alpha-L-Sorbopyranose as a building block is crucial for generating diverse glycoconjugates, which are vital for studying biological processes and developing new therapeutic agents. nih.gov The synthesis of such complex molecules often relies on the availability of chiral precursors like L-sorbose to control the stereochemistry of the final product. nih.gov

Synthesis of Bioactive Scaffolds (e.g., Iminosugars, Deoxy Sugars)

Alpha-L-Sorbopyranose is a key precursor in the synthesis of various bioactive scaffolds, particularly iminosugars and deoxy sugars, which are known for their therapeutic potential.

Deoxy Sugars: These are sugars in which a hydroxyl group has been replaced by a hydrogen atom. cas.cz They are components of many biologically important molecules. L-sorbose serves as a versatile starting material for the synthesis of various deoxy sugars. For instance, 4-O-Benzoyl-3-O-benzyl-5-deoxy-5-iodo-1,2-O-isopropylidene-α-L-sorbopyranose has been synthesized from a protected L-sorbose derivative. scilit.com This iodinated compound is a key intermediate that can be further modified, for example, through substitution with an azide (B81097) group, to introduce other functionalities and create a range of deoxy sugar derivatives. scilit.com

A two-step enzymatic strategy has also been reported for the efficient synthesis of 6-deoxy-L-sorbose. nih.gov This process involves the isomerization of L-fucose to L-fuculose, followed by epimerization to 6-deoxy-L-sorbose, demonstrating the utility of biocatalysis in modifying the L-sorbose scaffold. nih.gov

Below is a table summarizing some of the bioactive scaffolds synthesized from L-sorbose:

| Bioactive Scaffold | Starting Material Derivative | Key Synthesis Feature | Reference |

|---|---|---|---|

| Nojirimycin (B1679825) α-C-glycosides | 2,3;4,6-di-O-isopropylidene-α-L-sorbofuranose | 10-step stereocontrolled synthesis | nih.gov |

| 1-Deoxynojirimycin (DNJ) derivatives | L-Sorbose | Installation of an azido (B1232118) group at C5 | researchgate.net |

| 5-Deoxy-5-iodo-α-L-sorbopyranose derivative | Protected L-sorbose | Substitution of hydroxyl at C5 with iodine | scilit.com |

| 6-Deoxy-L-sorbose | L-Fucose (precursor to L-sorbose derivative) | Two-step enzymatic synthesis | nih.gov |

Investigations in Radiation Chemistry of Monosaccharides

The study of the effects of ionizing radiation on carbohydrates is crucial for understanding degradation mechanisms and for applications in food sterilization and medical device sterilization. While specific studies on the radiation chemistry of alpha-L-Sorbopyranose are not abundant, valuable insights can be drawn from research on structurally similar monosaccharides like D-glucose and D-fructose. researchgate.net

The general mechanism of radiation-induced degradation in organic materials involves ionization and excitation, leading to the formation of radicals and subsequent chemical modifications. mdpi.com In the solid-state radiolysis of crystalline D-glucose and D-fructose, the scission of the hemiacetal bond, as well as adjacent C-H and C-C bonds, is a typical outcome. researchgate.net A key observation is the formation of deoxy-compounds, which occurs both in the solid state and in aqueous solutions. researchgate.net

Notably, in polycrystalline fructose (B13574), a chain reaction is induced, leading to the formation of 6-deoxy-2,5-hexodiulose. researchgate.net Given the structural similarity between L-sorbose and D-fructose (both are ketohexoses), it is plausible that the gamma-radiolysis of solid alpha-L-Sorbopyranose would also lead to the formation of deoxy- and dideoxy-compounds through similar radical-mediated pathways. These investigations are important for predicting the stability of sorbose-containing materials upon irradiation and for developing radioprotective strategies.

Development of Novel Organocatalysts and Electrochemical Transformations

Organocatalysts: The chiral pool of carbohydrates has been extensively explored for the development of novel organocatalysts for asymmetric synthesis. L-sorbose has been used as a starting material for the synthesis of a sugar-derived ketone organocatalyst. mdpi.com The synthesis involves the oxidation of a protected L-sorbose derivative to yield the corresponding ketone. mdpi.com This catalyst and its enantiomer, synthesized from L-fructose (which can be derived from L-sorbose), have been shown to be effective in asymmetric epoxidation reactions, affording oxiranes with high enantiomeric excess. mdpi.com The development of such catalysts from readily available and inexpensive sugars like L-sorbose offers a sustainable alternative to metal-based catalysts.

Electrochemical Transformations: The field of electrochemistry provides a clean and sustainable approach to chemical transformations. nih.gov While the direct electrochemical transformation of L-sorbose is not extensively documented, studies on the electrochemical reduction of other sugars, such as glucose to sorbitol, provide a basis for potential applications. cas.czresearchgate.net The electrochemical reduction of sugars to their corresponding alditols (sugar alcohols) is a well-established process. researchgate.net It is conceivable that alpha-L-Sorbopyranose could be electrochemically reduced to L-iditol and D-sorbitol, or oxidized to corresponding acids, under controlled conditions. Such electrochemical methods could offer a green alternative to conventional chemical reductions and oxidations.

Applications in Structural Studies of Carbohydrate-Binding Proteins

Understanding the interactions between carbohydrates and proteins is fundamental to deciphering many biological processes. Alpha-L-Sorbopyranose and its derivatives are valuable tools in these structural studies, which are predominantly carried out using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govnih.gov

A study on the levansucrase SacB from Bacillus subtilis utilized molecular docking to investigate the binding of L-sorbopyranose. The results provided a structural basis for the specific transfer of a fructose moiety from sucrose (B13894) to the C-5 position of L-sorbose, leading to the formation of the disaccharide β-D-fructofuranosyl-(2-5)-α-L-sorbopyranose. nih.gov This in silico analysis helps to explain the acceptor specificity of the enzyme and the catalytic mechanism at a molecular level. nih.gov

Furthermore, L-sorbose reductase from Gluconobacter frateurii, an enzyme that catalyzes the reversible reaction between L-sorbose and D-sorbitol, has been crystallized in a complex with L-sorbose. researchgate.netresearchgate.net Preliminary X-ray analysis of these crystals is a critical first step towards elucidating the three-dimensional structure of the enzyme-substrate complex. researchgate.net Such structural information is invaluable for understanding the enzyme's substrate specificity and catalytic mechanism, which can guide protein engineering efforts to improve its industrial applications, such as in the production of vitamin C. nih.govnih.govnih.govnih.gov

NMR spectroscopy is another powerful technique for studying protein-carbohydrate interactions in solution. scilit.comnih.govnih.govntnu.noresearchgate.net Methods like transferred Nuclear Overhauser Effect (trNOE) measurements can determine the conformation of the carbohydrate when bound to the protein, revealing whether the protein selects a pre-existing conformation or induces a conformational change upon binding. nih.gov While specific NMR studies detailing the interaction of alpha-L-Sorbopyranose with a carbohydrate-binding protein were not found, the established methodologies are readily applicable.

Q & A

Basic Research Questions

Q. How can the structure of alpha-L-Sorbopyranose be experimentally confirmed?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, complemented by X-ray crystallography for absolute stereochemical confirmation. Compare results with published spectral databases to validate assignments. Ensure reproducibility by repeating experiments under controlled conditions (e.g., solvent, temperature) .

Q. What are the standard analytical techniques for quantifying alpha-L-Sorbopyranose in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detection is commonly employed. Calibration curves using pure standards are critical. Gas chromatography (GC) may also be used after derivatization (e.g., silylation), but method validation must account for potential degradation during sample preparation .

Q. How can researchers isolate alpha-L-Sorbopyranose from its anomers or isomers?

- Methodological Answer : Optimize chromatographic separation using polar stationary phases (e.g., hydrophilic interaction liquid chromatography, HILIC) or ion-exchange resins. Monitor fractions via thin-layer chromatography (TLC) or mass spectrometry (MS). Temperature-controlled conditions may reduce interconversion during isolation .

Advanced Research Questions

Q. How should discrepancies between computational models and experimental data for alpha-L-Sorbopyranose conformation be resolved?

- Methodological Answer : Cross-validate computational results (e.g., density functional theory, DFT) with experimental techniques like NMR coupling constants or circular dichroism (CD). Adjust solvent effects and torsional angles in simulations to better align with empirical observations. Report deviations transparently and explore alternative force fields .

Q. What experimental design considerations are critical for studying alpha-L-Sorbopyranose stability under varying pH and temperature?

- Methodological Answer : Use a factorial design to test pH (1–12) and temperature (4–100°C) ranges. Monitor degradation via UV-Vis spectroscopy or HPLC. Include controls (e.g., inert atmosphere) to isolate oxidation effects. Replicate trials to assess variability and apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Q. How can researchers address contradictory spectroscopic data in alpha-L-Sorbopyranose characterization?

- Methodological Answer : Re-examine sample purity using orthogonal methods (e.g., elemental analysis, melting point). Validate instrument calibration with certified reference materials. If inconsistencies persist, collaborate with independent labs to verify results. Document all protocols to enable reproducibility audits .

Q. What strategies optimize the synthesis of alpha-L-Sorbopyranose derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ regioselective protection/deprotection strategies (e.g., acetyl or benzyl groups) to target specific hydroxyl groups. Use catalytic methods (e.g., enzymatic glycosylation) to enhance stereochemical control. Characterize intermediates via MS and 2D-NMR to confirm regiochemistry .

Q. How do solvent polarity and hydrogen-bonding networks affect alpha-L-Sorbopyranose’s solution-phase behavior?

- Methodological Answer : Conduct solvatochromic studies using solvents of varying polarity (e.g., water, DMSO, chloroform). Analyze solvent-induced shifts in NMR or IR spectra. Computational molecular dynamics (MD) simulations can map hydrogen-bonding interactions and predict aggregation tendencies .

Methodological Frameworks for Research Design

- Formulating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps. For example, "How does alpha-L-Sorbopyranose interact with specific enzymes in metabolic pathways?" aligns with FINER by targeting mechanistic novelty .

- Data Integrity : Maintain raw data archives and metadata logs to facilitate replication. Use version control software for computational models and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.